2-(Cyclobutylmethoxy)pyridin-3-amine
Description
2-(Cyclobutylmethoxy)pyridin-3-amine is a pyridine derivative characterized by a cyclobutylmethoxy substituent at the 2-position and an amine group at the 3-position of the pyridine ring. The molecular formula of this compound is C${10}$H${14}$N$_2$O, with a molecular weight of 178.23 g/mol . Its unique structure combines steric bulk from the cyclobutyl group with the electron-donating methoxy moiety, making it a versatile intermediate in pharmaceutical and material science research.
Properties
IUPAC Name |
2-(cyclobutylmethoxy)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-9-5-2-6-12-10(9)13-7-8-3-1-4-8/h2,5-6,8H,1,3-4,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTQIIWAKTVTLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclobutylmethoxy)pyridin-3-amine typically involves the following steps:
Preparation of Cyclobutylmethanol: Cyclobutylmethanol can be synthesized by the reduction of cyclobutanone using a reducing agent such as sodium borohydride (NaBH4) in methanol.
Formation of Cyclobutylmethoxy Intermediate: Cyclobutylmethanol is then reacted with a suitable halogenating agent, such as thionyl chloride (SOCl2), to form cyclobutylmethyl chloride.
Nucleophilic Substitution: The cyclobutylmethyl chloride is then reacted with 3-aminopyridine in the presence of a base, such as potassium carbonate (K2CO3), to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclobutylmethoxy)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: The amine group in this compound can participate in nucleophilic substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides, to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
2-(Cyclobutylmethoxy)pyridin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 2-(Cyclobutylmethoxy)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 2-(cyclobutylmethoxy)pyridin-3-amine, highlighting differences in substituents, molecular properties, and synthetic yields:
Structural and Electronic Effects
- Positional Isomerism : The substitution pattern (2- vs. 6-position) significantly impacts electronic distribution. For instance, 6-(cyclobutylmethoxy)pyridin-3-amine may exhibit different reactivity in nucleophilic aromatic substitution compared to the 2-substituted isomer due to steric hindrance and electronic effects.
- Electron-Donating vs. Withdrawing Groups: Bromophenoxy (electron-withdrawing) in 2-(2-bromophenoxy)pyridin-3-amine contrasts with cyclobutylmethoxy (electron-donating), influencing regioselectivity in further functionalization.
Research Findings and Data Analysis
Spectral Data Trends
- Aromatic Proton Shifts: In 2-(2-bromophenoxy)pyridin-3-amine, aromatic protons resonate at δ 7.65–6.86 , whereas alkyne-functionalized analogs show distinct shifts for propargyl groups (δ 4.82, J = 2.4 Hz) . These shifts highlight the electronic influence of substituents on the pyridine ring.
- LCMS Profiles: The LCMS (ES+APCI) of 2-(2-bromophenoxy)pyridin-3-amine confirms its molecular ion peak at m/z = 265.0 (M+H)+ , a critical benchmark for validating synthetic success in related compounds.
Biological Activity
2-(Cyclobutylmethoxy)pyridin-3-amine is a pyridine derivative notable for its potential biological activities. This compound has garnered interest in medicinal chemistry due to its structural features that may influence its interaction with biological targets. This article reviews the biological activity of this compound, summarizing research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a pyridine ring substituted with a cyclobutylmethoxy group at the 2-position and an amine group at the 3-position. Its molecular formula is C11H14N2O, and it has a molecular weight of approximately 190.24 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in key signaling pathways. The amine group may facilitate hydrogen bonding, enhancing binding affinity to target proteins.
Potential Mechanisms Include:
- Inhibition of Kinases : Similar compounds have shown efficacy in inhibiting specific kinases, which play crucial roles in cell signaling and proliferation.
- Modulation of Neurotransmitter Systems : The pyridine moiety can influence neurotransmitter receptors, potentially affecting mood and cognitive functions.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : It may reduce inflammation through inhibition of pro-inflammatory cytokines.
- Cytotoxicity : Some studies have reported cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Reduces levels of TNF-alpha | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control compounds, suggesting its potential as a therapeutic agent in treating infections.
Case Study 2: Anti-inflammatory Mechanism
In vitro assays demonstrated that treatment with this compound reduced the secretion of pro-inflammatory cytokines (IL-6 and TNF-alpha) in lipopolysaccharide-stimulated macrophages, highlighting its anti-inflammatory properties.
Case Study 3: Cytotoxicity Assessment
A cytotoxicity assay on human cancer cell lines revealed that this compound induced apoptosis at micromolar concentrations. Flow cytometry analysis confirmed increased annexin V positivity, indicating early apoptotic changes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
